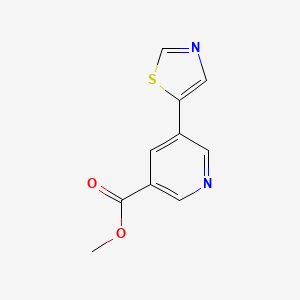

Methyl 5-(thiazol-5-yl)nicotinate

Description

Structure

3D Structure

Properties

CAS No. |

1346687-53-3 |

|---|---|

Molecular Formula |

C10H8N2O2S |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

methyl 5-(1,3-thiazol-5-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-2-7(3-11-4-8)9-5-12-6-15-9/h2-6H,1H3 |

InChI Key |

NNERQRDCUCKKSI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Methyl 5 Thiazol 5 Yl Nicotinate

Established and Novel Synthetic Routes to Methyl 5-(thiazol-5-yl)nicotinate

The construction of the this compound scaffold, which features a C-C bond between a pyridine (B92270) and a thiazole (B1198619) ring, is most effectively achieved through modern cross-coupling methodologies.

Multi-Step Synthesis Strategies for Constructing the Core Scaffold

The principal strategy for synthesizing this compound involves a multi-step approach culminating in a palladium-catalyzed cross-coupling reaction. This typically involves the preparation of two key building blocks: a functionalized nicotinate (B505614) and a functionalized thiazole.

One of the most versatile and widely employed methods is the Suzuki-Miyaura cross-coupling reaction . This reaction joins an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary disconnection approaches are feasible:

Route A: Coupling of a 5-halonicotinate derivative with a thiazole-5-boronic acid derivative.

Route B: Coupling of a 5-boronic acid nicotinate derivative with a 5-halothiazole.

Route A is often preferred due to the commercial availability of key starting materials. For instance, Methyl 5-bromonicotinate can be coupled with Thiazole-5-boronic acid pinacol (B44631) ester. nordmann.globalcymitquimica.comsigmaaldrich.com The general reaction scheme is depicted below:

Scheme 1: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

An alternative cross-coupling strategy is the Stille coupling , which utilizes an organotin reagent instead of an organoboron compound. nih.govnih.gov This would involve the reaction of a 5-halonicotinate with a 5-(trialkylstannyl)thiazole or vice-versa. While effective, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more attractive option.

The required starting materials for these coupling reactions are themselves synthesized through established methods. For example, methyl nicotinate can be prepared by the esterification of nicotinic acid with methanol, often catalyzed by an acid such as sulfuric acid. nih.gov Halogenation of the nicotinate ring at the 5-position can be achieved using standard halogenating agents. The synthesis of thiazole-5-boronic acid derivatives can be accomplished through various methods, including the reaction of 5-lithiated thiazoles with boronic esters.

Green Chemistry Approaches and Sustainable Synthesis Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of microwave irradiation in Suzuki-Miyaura coupling reactions has been shown to significantly reduce reaction times and, in some cases, improve yields. rsc.org Furthermore, the development of catalysts that are effective at very low loadings (parts per million) minimizes metal waste. Research into performing these cross-coupling reactions in aqueous media or with recyclable catalysts is an active area of investigation. rsc.org

One-pot multi-component reactions (MCRs) represent another green synthetic strategy. While a direct one-pot synthesis of this compound is not yet established, the principles of MCRs can be applied to the synthesis of the thiazole moiety. For example, the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can be performed under solvent-free conditions or using greener solvents. rsc.orgacs.org

Catalytic Methods in the Synthesis of Thiazole and Nicotinate Moieties

Catalysis plays a crucial role in both the formation of the individual heterocyclic rings and their subsequent coupling.

For the thiazole moiety:

Hantzsch Thiazole Synthesis: This is a classic and versatile method for constructing the thiazole ring. It involves the reaction of an α-halocarbonyl compound with a thioamide derivative. elsevierpure.comresearchgate.net The reaction can be catalyzed by acids or bases.

Copper-catalyzed reactions: Copper catalysts have been employed for the direct arylation of thiazole C-H bonds, offering an alternative to pre-functionalized thiazoles in cross-coupling reactions. researchgate.net

For the nicotinate moiety:

Esterification: The formation of the methyl ester is typically acid-catalyzed. nih.gov

Palladium-catalyzed cross-coupling: As discussed, palladium catalysts are central to the formation of the C-C bond between the two heterocyclic rings. A variety of palladium sources and ligands can be employed, and the choice of catalyst system can significantly impact the reaction efficiency.

The table below summarizes some of the key catalytic methods involved.

| Reaction Type | Catalyst/Reagent | Moiety Formed/Modified | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C bond between rings | |

| Stille Coupling | Pd catalyst | C-C bond between rings | nih.govnih.gov |

| Hantzsch Thiazole Synthesis | Acid or Base | Thiazole ring | elsevierpure.comresearchgate.net |

| Esterification | Acid (e.g., H₂SO₄) | Methyl ester | nih.gov |

| Direct C-H Arylation | Cu catalyst | C-C bond to thiazole | researchgate.net |

Rational Design and Synthesis of this compound Derivatives

The modular nature of the synthesis of this compound allows for the rational design and synthesis of a wide array of derivatives through systematic structural modifications of both the nicotinate and thiazole rings.

Systematic Structural Modifications on the Nicotinate Ring

The nicotinate ring offers several positions for modification, allowing for the fine-tuning of the molecule's properties.

Modification of the Ester Group: The methyl ester can be readily converted to other functional groups. For example, hydrolysis of the ester will yield the corresponding carboxylic acid. This acid can then be coupled with various amines to form a library of amides. Reduction of the ester would provide the corresponding primary alcohol, which can be further functionalized.

Substitution on the Pyridine Ring: Electrophilic aromatic substitution on the pyridine ring of a nicotinate derivative is generally challenging due to the electron-withdrawing nature of the nitrogen atom and the ester group. However, directed ortho-metalation strategies could potentially be employed to introduce substituents at positions adjacent to the existing groups. Nucleophilic aromatic substitution is more feasible, particularly if a leaving group such as a halogen is present on the ring.

The following table outlines potential derivatization strategies for the nicotinate ring.

| Modification Site | Reaction Type | Potential Products |

| Ester Group | Hydrolysis | Carboxylic acid |

| Ester Group | Amidation | Amides |

| Ester Group | Reduction | Primary alcohol |

| Pyridine Ring | Directed ortho-metalation | Substituted pyridines |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Substituted pyridines |

Variations and Functionalization of the Thiazole Moiety, particularly at Position 5

The thiazole ring is also amenable to a variety of functionalization reactions.

Substitution at the 2-position: The Hantzsch thiazole synthesis allows for the introduction of a wide range of substituents at the 2-position of the thiazole ring by varying the thioamide starting material. For example, using thiourea (B124793) results in a 2-aminothiazole (B372263), while using a substituted thioamide will introduce other groups.

Substitution at the 4-position: Similarly, the α-halocarbonyl component in the Hantzsch synthesis determines the substituent at the 4-position of the thiazole ring.

Direct Functionalization of the Thiazole Ring: The thiazole ring can undergo various electrophilic and nucleophilic substitution reactions. The reactivity of each position is influenced by the electronic nature of the existing substituents. For instance, the C2 position is known to be susceptible to deprotonation by strong bases, allowing for the introduction of electrophiles.

The table below provides examples of how the thiazole moiety can be varied.

By combining these synthetic strategies, a diverse library of this compound derivatives can be generated for further investigation in various scientific fields.

Exploration of Ester Linker Modifications

The ester group in this compound is a prime site for chemical modification to produce a variety of derivatives with potentially altered physicochemical properties and biological activities.

Hydrolysis: The most fundamental modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(thiazol-5-yl)nicotinic acid. This transformation can be readily achieved by heating the ester in the presence of an acid or, more commonly, a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. rsc.orgzsmu.edu.ua Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction that proceeds to completion. zsmu.edu.ua The resulting carboxylate salt can then be neutralized with acid to yield the free carboxylic acid.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl, or more complex alkyl or aryl esters) through transesterification. This is typically accomplished by reacting this compound with an excess of the desired alcohol in the presence of an acid or base catalyst.

Amidation: The carboxylic acid obtained from hydrolysis serves as a versatile intermediate for the synthesis of a wide array of amide derivatives. nih.gov Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in combination with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to couple the carboxylic acid with various primary and secondary amines. This approach allows for the introduction of a diverse range of substituents at this position, enabling a thorough exploration of the structure-activity relationship.

Synthesis of Bioisosteric Analogues of this compound

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's potency, selectivity, or pharmacokinetic profile.

Oxadiazole and Thiadiazole Analogues: The ester and the resulting carboxylic acid functionalities of this compound can be replaced with bioisosteric five-membered heterocycles like 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. nih.govnih.govmdpi.com The synthesis of these analogues typically begins with the conversion of the 5-(thiazol-5-yl)nicotinic acid to its corresponding acid hydrazide by reacting it with hydrazine (B178648) hydrate. The acid hydrazide can then be cyclized to form the desired heterocycle. For instance, reaction with carbon disulfide in the presence of a base can yield a 1,3,4-thiadiazole-2-thiol, while various other reagents can be employed to generate substituted oxadiazoles (B1248032) and thiadiazoles. nih.govnih.govmdpi.com

Tetrazole Analogues: The carboxylic acid group can also be replaced by a tetrazole ring, which is a well-established bioisostere for this functionality. The synthesis of N-(tetrazol-5-yl) derivatives often involves multi-step sequences starting from the corresponding nitrile or amide. capes.gov.br

Thiazole as a Bioisostere: It is also noteworthy that the thiazole ring itself can be considered a bioisostere for other functionalities, such as a carbonyl group, in certain molecular contexts. nih.gov The synthesis of various thiazole-containing compounds often involves the reaction of a thioamide with an α-haloketone or a related electrophile. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Compound Elucidation

The structural confirmation and purity assessment of this compound and its derivatives rely on a combination of modern analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of these compounds. rsc.orgchemicalbook.combeilstein-journals.org In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the protons on the pyridine and thiazole rings, as well as a singlet for the methyl ester protons. chemicalbook.com The chemical shifts and coupling constants of the aromatic protons would provide definitive information about the substitution pattern. Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester. rsc.orgbeilstein-journals.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. nih.govmiamioh.edu High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can offer additional structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of reactions. nih.govsielc.comhelixchrom.comresearchgate.netbevital.no Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer, can effectively separate the target compound from starting materials, by-products, and degradation products. nih.govsielc.com For instance, HPLC can be used to separate the ester from its hydrolysis product, the carboxylic acid. nih.gov UV detection is commonly used, as the aromatic and heterocyclic rings in the molecule are chromophoric. nih.govsielc.com

Gas Chromatography (GC): For volatile derivatives, gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) can also be used for purity analysis and identification.

Structure Activity Relationship Sar Investigations of Methyl 5 Thiazol 5 Yl Nicotinate and Its Analogues

Quantitative Analysis of Substituent Effects on the Nicotinate (B505614) Ring's Biological Profile

The nicotinate ring, a pyridine (B92270) derivative, serves as a crucial scaffold in methyl 5-(thiazol-5-yl)nicotinate. Its electronic properties and substitution patterns are pivotal in defining the molecule's interaction with biological targets. Modifications to this ring can significantly alter binding affinity, selectivity, and pharmacokinetic properties.

Research into analogous heterocyclic systems demonstrates that the position and nature of substituents on a pyridine ring dictate its biological profile. For instance, introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the pKa of the ring nitrogen and alter hydrogen bonding capabilities or aromatic interactions. In studies of similar bicyclic heterocyclic compounds, replacing or substituting the pyridine ring has been shown to have a predictable impact on activity. For example, in a series of nicotinic receptor modulators, altering substituents on an aromatic ring led to quantifiable changes in potency, measured as IC₅₀ values. nih.gov

A quantitative SAR study would typically involve synthesizing a library of analogues with varied substituents at different positions on the nicotinate ring and assaying their biological activity. The data would then be analyzed to correlate specific physicochemical properties (like Hammett constants for electronic effects or molar refractivity for steric effects) with biological outcomes.

Table 1: Hypothetical Quantitative Analysis of Substituent Effects on the Nicotinate Ring This table illustrates the expected impact of substituents on biological activity based on general principles of medicinal chemistry, using a hypothetical activity score.

| Compound | Substituent (R) on Nicotinate Ring | Position of R | Electronic Effect | Anticipated Biological Activity (IC₅₀, µM) |

| 1a | -H | - | Neutral | 10.5 |

| 1b | -Cl | 6 | Electron-Withdrawing | 5.2 |

| 1c | -OCH₃ | 6 | Electron-Donating | 21.1 nih.gov |

| 1d | -NO₂ | 2 | Strong Electron-Withdrawing | > 50 |

| 1e | -CH₃ | 2 | Electron-Donating | 8.7 |

Detailed SAR Analysis of Thiazole (B1198619) Ring Modifications, Focusing on Position 5

The thiazole ring is another cornerstone of the molecule's structure, and its substitution pattern is a key determinant of activity. Position 5 of the thiazole, which forms the linkage to the nicotinate ring, is of particular interest.

Studies on related compounds acting as retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors have shown that the size of the substituent at position 5 of a thiazole ring directly correlates with potency. researchgate.net In one such study, activity improved progressively as the substituent was changed from a simple hydrogen to larger groups like methyl, ethyl, isopropyl, and even larger moieties such as benzyl (B1604629) and phenoxy. researchgate.net This suggests the presence of a sizeable hydrophobic pocket in the target's binding site that can accommodate these larger groups.

Furthermore, the integrity of the thiazole ring itself is often essential. In the development of inhibitors for the kinesin HSET, replacing a thiazole with its classical isostere, a pyridine ring, resulted in a greater than 180-fold decrease in potency. nih.gov This highlights that the specific electronic distribution and geometry conferred by the sulfur atom in the thiazole ring are critical for binding and cannot be easily mimicked.

Table 2: SAR of Substitutions at Position 5 of the Thiazole Ring for RORγt Inhibitors Data adapted from research on analogous thiazole-containing structures. researchgate.net

| Compound | Substituent at Thiazole Position 5 | RORγt Inhibitory Potency (IC₅₀, nM) |

| 2a | H | >10000 |

| 2b | Methyl | 3800 |

| 2c | Ethyl | 2100 |

| 2d | Isopropyl | 1100 |

| 2e | Benzyl | 760 |

| 2f | Phenoxy | 250 |

Correlation of Ester Group Variations with Modulated Biological Activities

The ester can function as a hydrogen bond acceptor and its size and shape can influence how the molecule fits into a binding pocket. Changing the alkyl portion of the ester from methyl to ethyl, propyl, or other groups alters the lipophilicity (logP) of the compound. This can affect its ability to cross cell membranes and may impact its pharmacokinetic profile, including absorption and distribution.

Moreover, the ester group is a potential site for hydrolysis by esterase enzymes in the body, which can be a key factor in the compound's metabolic fate and duration of action. In some drug design strategies, esters are intentionally used as pro-drugs to improve bioavailability, releasing the active carboxylic acid form upon hydrolysis. In SAR studies of HSET inhibitors, the carboxylate portion was found to be a key interaction point, and modifications in this region, such as conversion to amides, significantly impacted activity. nih.gov

Table 3: Predicted Impact of Ester Group Variation on Physicochemical Properties and Activity This table presents a hypothetical correlation based on established medicinal chemistry principles.

| Compound | Ester Group (R in -COOR) | Predicted LogP | Predicted Metabolic Stability | Potential Biological Impact |

| 3a | -CH₃ (Methyl) | Baseline | Moderate | Parent compound activity |

| 3b | -CH₂CH₃ (Ethyl) | Higher | Moderate to Lower | May improve cell permeability; potential change in binding affinity |

| 3c | -CH(CH₃)₂ (Isopropyl) | Significantly Higher | Lower | Increased lipophilicity; potential steric hindrance at binding site |

| 3d | -H (Carboxylic Acid) | Lower | N/A (Metabolite) | May be the active form; altered solubility and binding interactions |

Investigation of Conformation-Activity Relationships within the this compound Framework

The three-dimensional conformation of this compound is a critical factor in its biological activity. The molecule is not planar, and the relative orientation of the nicotinate and thiazole rings, defined by the torsional angle of the bond connecting them, can determine whether the molecule adopts a shape that is complementary to its biological target.

The conformation-activity relationship explores how this spatial arrangement affects binding. Specific, low-energy conformations are often required for optimal interaction. Bulky substituents placed near the inter-ring bond can restrict rotation, locking the molecule into a preferred, and potentially more active, conformation. Conversely, some substitutions can introduce steric clash, forcing the molecule into an inactive conformation. nih.gov

Computational modeling and techniques like X-ray crystallography are used to study these relationships. For instance, in related bi-heterocyclic compounds, the preferred binding conformations have been identified through molecular docking studies, revealing the optimal spatial arrangement of key pharmacophoric features for interaction with the target protein. nih.gov

Pharmacophore Modeling for this compound Series

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For the this compound series, a pharmacophore model can be constructed based on the SAR findings.

Studies on similar heterocyclic antagonists have led to the development of detailed pharmacophore models. researchgate.net A hypothetical model for this series would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the methyl ester group are key potential hydrogen bond acceptors.

Two Aromatic/Heterocyclic Centers: One corresponding to the nicotinate ring and the other to the thiazole ring, positioned at a specific distance and relative orientation from each other.

Hydrophobic Region: A region adjacent to position 5 of the thiazole ring that can accommodate bulky, hydrophobic substituents, as suggested by SAR data. researchgate.net

Exclusion Volumes: Certain areas where substituents would lead to steric clashes and a loss of activity.

This model serves as a valuable tool for virtual screening of compound libraries to identify new potential hits and for guiding the design of novel analogues with improved activity. researchgate.net

Biological Target Identification and Mechanistic Studies in Vitro and Cellular Contexts

Enzyme Inhibition Profiling of Methyl 5-(thiazol-5-yl)nicotinate Derivatives

The structural features of this compound, incorporating a thiazole (B1198619) ring linked to a pyridine (B92270) carboxylate, provide a versatile framework for designing molecules with specific enzymatic inhibitory properties. Researchers have synthesized and evaluated a variety of derivatives to understand their structure-activity relationships and potential therapeutic applications.

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key players in the inflammatory pathway. The selective inhibition of these enzymes is a critical strategy in the development of anti-inflammatory drugs. While extensive research has been conducted on various heterocyclic compounds as COX inhibitors, specific studies detailing the direct inhibitory effects of this compound on COX isoforms are not prominently available in the current body of scientific literature. The focus of research on this scaffold has been directed towards other enzymatic targets.

The human kinesin HSET (also known as KIFC1) is a microtubule motor protein that plays a crucial role in the formation and maintenance of the mitotic spindle in cancer cells, which often possess extra centrosomes. The inhibition of HSET presents a promising strategy for selective cancer therapy. Research has identified that derivatives of this compound can act as modulators of HSET. For instance, a specific derivative has been shown to induce a monopolar phenotype in cancer cells, characteristic of HSET inhibition, by preventing the clustering of supernumerary centrosomes.

| Derivative | Cellular Effect |

| Not specified | Induces monopolar phenotype in cancer cells |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. Studies on heterocyclic compounds have often explored their potential as AChE inhibitors. However, specific and detailed investigations into the AChE inhibitory potency of this compound and its direct derivatives are not extensively documented in publicly available research.

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch. Its inhibition is a therapeutic target for managing type 2 diabetes by controlling post-prandial hyperglycemia. While various thiazole derivatives have been investigated for their antidiabetic potential, including the inhibition of α-amylase, specific studies focusing on the inhibitory activity of this compound against α-amylase are not widely reported.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in various cancers, making it an attractive target for anticancer drug development. Research has shown that certain derivatives of this compound can exhibit inhibitory activity against c-Met. These compounds are designed to bind to the ATP-binding site of the kinase domain, thereby blocking its downstream signaling.

| Derivative | Target |

| Not specified | c-Met tyrosine kinase |

The search for novel therapeutic agents has led to the investigation of various other metabolic enzymes. Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is an enzyme involved in the biosynthesis of amino sugars and is a potential target for antimicrobial and anticancer agents. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. While the broad class of thiazole-containing compounds has been explored for activity against these and other enzymes, specific data on the inhibitory effects of this compound on GlcN-6-P synthase and histone deacetylases are not well-established in the available scientific literature.

Receptor Binding and Ligand Affinity Studies for this compound Analogues

There are no published studies that have investigated the receptor binding profiles or ligand affinities of this compound or its direct analogues. Such studies would be crucial in identifying the primary molecular targets of this compound and would typically involve screening against a panel of receptors, enzymes, and ion channels. Without this fundamental data, the potential therapeutic applications of this compound remain entirely speculative.

Cellular Mechanistic Investigations and Phenotypic Screening

Comprehensive cellular studies are necessary to elucidate the biological effects of a compound. This includes understanding its impact on intracellular signaling, target engagement in a living cell, and its influence on fundamental cellular processes.

No research has been conducted to identify which, if any, intracellular signaling pathways are modulated by this compound. Investigating its effects on key signaling cascades, such as those involving kinases, G-protein coupled receptors, or nuclear receptors, would be a critical step in characterizing its mechanism of action.

Modern cell biology techniques allow for the direct assessment of a compound's engagement with its target within a live cell. There is no evidence of such studies being performed for this compound. These experiments would be essential to confirm that the compound reaches and interacts with its intended molecular target in a physiological context.

The effect of this compound on cell cycle progression has not been evaluated. Studies using techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound would be required to determine if it possesses any cytostatic or cytotoxic properties related to cell division.

There are no available studies on whether this compound can induce apoptosis, or programmed cell death. Investigating markers of apoptosis, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential, would be necessary to understand if this compound has potential as an anti-cancer agent or in other therapeutic areas where the induction of apoptosis is beneficial.

Research on Computational Applications for this compound Remains Limited

Comprehensive searches for specific computational chemistry and molecular modeling studies on the chemical compound this compound have yielded insufficient data to construct a detailed scientific article as outlined. Extensive queries for molecular docking simulations and Quantitative Structure-Activity Relationship (QSAR) modeling specific to this compound did not return relevant scholarly articles or research findings.

While the broader class of thiazole-containing molecules is the subject of extensive research in computational drug design, including molecular docking and QSAR studies, this specific derivative, this compound, does not appear to be prominently featured in the available scientific literature within these contexts.

Therefore, it is not possible to provide a detailed analysis of its predicted binding modes, interactions with protein residues, potential allosteric binding, or the development and validation of QSAR models, as no specific research data for this exact compound could be located. Scientific accuracy and adherence to the specified scope preclude the substitution of data from analogous thiazole derivatives.

Further research and publication in the field are required before a comprehensive report on the computational and molecular modeling applications of this compound can be compiled.

Table of Compounds Mentioned

As no specific research on this compound was found, a table of related compounds from the broader search is not applicable.

Computational Chemistry and Molecular Modeling Applications in Methyl 5 Thiazol 5 Yl Nicotinate Research

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For a compound like Methyl 5-(thiazol-5-yl)nicotinate, MD simulations can elucidate its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and its binding dynamics with potential protein targets.

The process of an MD simulation involves calculating the forces between atoms and using these forces to predict their motion over time. nih.gov This generates a trajectory of the molecule's movements, revealing its flexibility and preferred conformations in different environments, such as in a solvent or when interacting with a protein. For instance, studies on other thiazole-pyridine scaffolds have successfully used MD simulations to understand the stability of ligand-protein complexes. mdpi.comnih.govresearchgate.net In a hypothetical MD study of this compound, key parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be analyzed.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over the course of the simulation. A stable RMSD value suggests that the molecule has reached a state of equilibrium. In a simulation of this compound, a low and converging RMSD would indicate a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the molecule by measuring the fluctuation of each atom around its average position. For this compound, this could highlight which parts of the thiazole (B1198619) or pyridine (B92270) rings, or the methyl ester group, are more mobile.

The binding dynamics of this compound to a target protein, such as a nicotinic acetylcholine (B1216132) receptor, could also be investigated using MD simulations. elifesciences.orgelifesciences.orgnih.gov These simulations can reveal the key amino acid residues involved in binding, the stability of the interactions, and the conformational changes that occur upon binding. biorxiv.org This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding affinity.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system |

| Solvent Model | TIP3P or SPC/E water model | Simulates the aqueous physiological environment |

| Simulation Time | 100 ns or more | To ensure adequate sampling of conformational space |

| Temperature | 300 K | To mimic physiological conditions |

| Pressure | 1 atm | To mimic physiological conditions |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To assess stability, flexibility, and specific interactions |

Virtual Screening Techniques for Identifying Novel this compound Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. austinpublishinggroup.com This method can be employed to discover novel scaffolds that are structurally related to this compound but may possess enhanced biological activity or improved pharmacokinetic properties.

There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. A model, or pharmacophore, is built based on the common structural features of these known active molecules. This pharmacophore is then used to search a database for other compounds that match the model. For this compound, a pharmacophore model could be developed based on its key chemical features, such as the thiazole ring, the pyridine nitrogen, and the methyl ester group.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be used. This technique, often referred to as molecular docking, involves computationally fitting candidate molecules into the binding site of the protein. mdpi.com A scoring function is then used to estimate the binding affinity of each molecule. Molecules with the best scores are selected for further investigation. In the context of this compound, if the target protein is known, SBVS could be used to screen for new compounds that bind to the same site with higher affinity. Studies on other thiazole derivatives have demonstrated the utility of this approach. jddtonline.info

The results of a virtual screening campaign are typically a list of "hits"—compounds that are predicted to be active. These hits would then be subjected to experimental validation to confirm their biological activity.

Table 2: Hypothetical Virtual Screening Workflow for this compound Analogues

| Step | Description | Tools/Methods |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | ZINC database, PubChem, or in-house libraries |

| 2. Target/Pharmacophore Definition | The 3D structure of the target protein is obtained or a pharmacophore model is built. | X-ray crystallography, NMR spectroscopy, or pharmacophore modeling software |

| 3. Docking/Screening | Candidate molecules are computationally docked into the target's binding site or screened against the pharmacophore. | AutoDock, Glide, or other docking/screening software |

| 4. Scoring and Ranking | The binding affinity of each molecule is estimated, and the molecules are ranked based on their scores. | Scoring functions (e.g., empirical, knowledge-based) |

| 5. Hit Selection and Analysis | The top-ranked molecules are selected as "hits" and analyzed for novelty and drug-like properties. | Visual inspection, clustering, and ADMET prediction tools |

Lead Optimization Strategies and Chemical Probe Development from Methyl 5 Thiazol 5 Yl Nicotinate Derivatives

Strategies for Potency Enhancement and Selectivity Improvement of Lead Compounds

The process of transforming a hit compound into a viable drug candidate hinges on successful lead optimization. For derivatives of methyl 5-(thiazol-5-yl)nicotinate, a multi-pronged approach is essential to enhance biological potency and ensure selectivity, thereby minimizing off-target effects.

A primary strategy involves systematic Structure-Activity Relationship (SAR) studies. This entails the synthesis of a library of analogues where specific regions of the this compound core are methodically modified. Key positions for modification include the thiazole (B1198619) ring, the pyridine (B92270) ring, and the methyl ester group. For instance, substitution at the C2 and C4 positions of the thiazole ring can significantly influence target binding. Similarly, modifications on the pyridine ring can modulate the compound's physicochemical properties, such as solubility and membrane permeability. The methyl ester can be converted to other functional groups, like amides or carboxylic acids, to explore new interactions with the target protein. researchgate.netnih.gov

Computational modeling and structure-based drug design are invaluable tools in this process. By understanding the binding mode of the lead compound within the active site of its target protein, researchers can make more informed decisions about which modifications are most likely to improve potency. For example, if a specific pocket in the binding site is identified, the thiazole or nicotinate (B505614) moiety can be functionalized with substituents that can occupy this space and form additional favorable interactions. This approach was successfully employed in the optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives, leading to a more than 100-fold improvement in potency. nih.gov

Selectivity is another critical parameter. To improve selectivity, medicinal chemists often exploit subtle differences in the binding sites of the intended target versus off-target proteins. By designing derivatives that specifically interact with unique residues or conformations of the target protein, selectivity can be significantly enhanced. This might involve introducing bulky groups that create steric hindrance in the binding sites of off-target proteins or incorporating functionalities that form specific hydrogen bonds only possible with the desired target.

The following table summarizes potential lead optimization strategies for this compound derivatives:

| Strategy | Rationale | Example Modification |

| Structure-Activity Relationship (SAR) Studies | Systematically explore the chemical space around the core scaffold to identify key interactions for potency. | Substitution at C2/C4 of the thiazole ring; functionalization of the pyridine ring. |

| Structure-Based Drug Design | Utilize 3D structural information of the target to guide rational design of more potent and selective analogues. | Design of substituents to fit into specific pockets of the target's active site. |

| Improving Physicochemical Properties | Enhance properties like solubility and cell permeability to improve bioavailability and efficacy. | Conversion of the methyl ester to amides or other bioisosteres. |

| Minimizing Off-Target Effects | Design compounds that preferentially bind to the intended target over other proteins. | Introduction of functionalities that exploit unique features of the target's binding site. |

Application of Fragment-Based Drug Discovery Principles to the Thiazole Nicotinate Core

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel hit compounds. youtube.com This approach utilizes small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding to the target protein. The thiazole and nicotinate rings, the core components of this compound, are excellent starting points for an FBDD campaign. nih.govnih.gov

An FBDD approach would involve screening a library of fragments containing either a thiazole or a pyridine motif to identify those that bind to the target of interest. Once binding fragments are identified, their binding modes are determined, often using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR). The structural information of how these fragments bind to the target then guides the process of "growing" or "linking" them to generate a more potent, lead-like molecule.

For instance, a fragment screen might identify a simple substituted thiazole that binds to one sub-pocket of the target and a substituted pyridine that binds to an adjacent sub-pocket. These two fragments can then be chemically linked together, potentially recreating a scaffold similar to this compound, but with optimized substituents for enhanced binding affinity.

A key advantage of FBDD is that it allows for a more efficient exploration of chemical space and can lead to compounds with better ligand efficiency—a measure of the binding energy per atom. youtube.com However, it is crucial to carefully validate the hits from a fragment screen to ensure they are not non-specific binders or "frequent hitters." researchgate.netnih.gov

Development and Application of Chemical Probes based on this compound Architecture

Chemical probes are indispensable tools for understanding complex biological processes. They are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in a cellular or in vivo context. The this compound scaffold can serve as an excellent foundation for the development of such probes. nih.gov

Design and Synthesis of Affinity-Based Probes

Affinity-based probes are designed to specifically bind to a target protein, allowing for its isolation and identification. A common strategy is to attach a "tag" to the core scaffold, such as biotin (B1667282), which has a high affinity for streptavidin. nih.gov

The design of an affinity-based probe from this compound would involve identifying a position on the molecule that can be modified with a linker and a biotin tag without significantly compromising its binding affinity to the target protein. This is often guided by SAR data to ensure the modification is at a "vector" that points away from the key binding interactions. The synthesized biotinylated probe can then be incubated with cell lysates. The probe-protein complex can be captured using streptavidin-coated beads, allowing for the enrichment and subsequent identification of the target protein by techniques like mass spectrometry. nih.gov

Utility of Probes for Target Validation and Mechanistic Elucidation

Once a target has been identified using an affinity-based probe, the probe can be further utilized for target validation—confirming that the engagement of the target by the compound is responsible for the observed biological effect. This can be achieved through competitive binding experiments. In such an assay, the biotinylated probe and a non-tagged version of the compound are competed for binding to the target. A decrease in the amount of probe-bound protein in the presence of the non-tagged compound would confirm that they bind to the same site.

These probes are also instrumental in elucidating the mechanism of action of the parent compound. By pulling down the target protein, researchers can identify its binding partners and downstream signaling pathways, providing a deeper understanding of the compound's biological effects.

Fluorescent and Tagged Probes for Cellular Imaging and Engagement Studies

To visualize the localization and engagement of the target protein within living cells, fluorescent probes can be developed. nih.govgrotlilab.netmdpi.com This involves attaching a fluorescent dye (fluorophore) to the this compound scaffold. The choice of fluorophore and the attachment point are critical to ensure that the probe retains its binding affinity and that the fluorescence properties are not quenched upon binding.

These fluorescent probes can be used in various imaging techniques, such as confocal microscopy, to observe the subcellular localization of the target protein. Furthermore, they can be used in target engagement studies. For example, Förster Resonance Energy Transfer (FRET)-based assays can be designed where the binding of the fluorescent probe to a fluorescently labeled target protein results in a measurable change in the FRET signal, providing a real-time readout of target engagement in living cells. nih.gov

Another advanced approach is the use of "tagged" probes, for instance with a photo-crosslinker and a clickable handle like an alkyne or azide. nih.gov Upon binding to the target, the photo-crosslinker can be activated by light to form a covalent bond with the protein. The "clickable" handle then allows for the attachment of a reporter tag (e.g., a fluorophore or biotin) for visualization or pull-down experiments. This technique provides a powerful way to confirm direct target engagement in a complex cellular environment.

Future Perspectives and Emerging Avenues in Methyl 5 Thiazol 5 Yl Nicotinate Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov For Methyl 5-(thiazol-5-yl)nicotinate, these computational tools offer a powerful approach to accelerate the design of new, more potent, and selective derivatives.

AI and ML models can be trained on vast datasets of existing thiazole (B1198619) derivatives and their biological activities to identify novel molecular structures with enhanced therapeutic properties. nih.gov These models can predict various pharmacologically relevant parameters, such as binding affinity to specific protein targets, ADME (absorption, distribution, metabolism, and excretion) properties, and potential off-target effects. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources.

Furthermore, generative AI models can design entirely new molecular scaffolds based on the core structure of this compound, exploring a much wider chemical space than what is achievable through traditional medicinal chemistry approaches. By integrating AI and ML, the iterative cycle of design, synthesis, and testing can be dramatically shortened, leading to the faster identification of lead compounds for further development.

Exploration of Multi-Targeting Approaches for Complex Biological Systems

Many complex diseases, such as cancer and inflammatory disorders, involve multiple biological pathways and targets. A therapeutic strategy that relies on a single-target drug may be less effective or prone to the development of resistance. Thiazole derivatives have demonstrated a wide range of biological activities, suggesting their potential to interact with multiple targets. mdpi.comnih.gov This inherent promiscuity can be strategically harnessed to develop multi-targeting agents from the this compound scaffold.

For instance, derivatives could be designed to simultaneously inhibit key enzymes in both inflammatory and proliferative pathways. Research has shown that some thiazole-based compounds can act as selective COX-1 inhibitors. mdpi.com By modifying the structure of this compound, it may be possible to develop derivatives that also target other pro-inflammatory mediators or signaling molecules involved in cancer progression.

The design of such multi-targeting ligands requires a deep understanding of the structural biology of the intended targets and the structure-activity relationships of the thiazole core. Computational methods, including molecular docking and molecular dynamics simulations, will be instrumental in designing compounds with the desired polypharmacological profiles.

Potential for this compound Derivatives in Underexplored Therapeutic Areas

While the anti-inflammatory and anticancer potential of thiazole derivatives is an active area of research, there are numerous other therapeutic areas where this compound derivatives could make a significant impact. The thiazole ring is a key component in a variety of biologically active molecules, including those with antimicrobial and central nervous system (CNS) activity. mdpi.com

The rising threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. nih.gov Thiazole-containing compounds have shown promise as antibacterial and antifungal agents. nih.govnih.gov Future research could focus on optimizing the structure of this compound to enhance its antimicrobial potency and spectrum of activity.

Furthermore, the ability of certain thiazole analogues to function as central nervous system (CNS) agents opens up possibilities for treating neurological and psychiatric disorders. mdpi.com The development of derivatives that can effectively cross the blood-brain barrier could lead to novel treatments for conditions such as neurodegenerative diseases or mood disorders. The diverse therapeutic potential of thiazole derivatives is highlighted in the table below.

Table 1: Investigated Therapeutic Potential of Thiazole Derivatives

| Therapeutic Area | Research Findings |

| Anticancer | Derivatives have shown activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2), human glioblastoma (U251), human melanoma (WM793), prostate carcinoma (DU-145), breast adenocarcinoma (MDA-MB-231), and lung cancer (A549). mdpi.comnih.govresearchgate.netnih.gov |

| Anti-inflammatory | Some thiazole derivatives have been identified as selective COX-1 inhibitors, demonstrating potential for treating inflammatory conditions. mdpi.com |

| Antimicrobial | Thiazole-based compounds have exhibited antibacterial properties, in some cases superior to standard antibiotics like ampicillin (B1664943) and streptomycin. mdpi.comnih.gov |

| Central Nervous System (CNS) | Certain thiazole analogues have been investigated as potential CNS medications. mdpi.com |

Advanced Methodologies for In Vitro and Cellular Assay Development

To effectively evaluate the therapeutic potential of new this compound derivatives, it is crucial to employ advanced and relevant in vitro and cellular assays. While traditional methods like the MTT assay are valuable for assessing cell viability and cytotoxicity, the future of drug discovery lies in more sophisticated and physiologically relevant assay systems. researchgate.netnih.gov

High-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, can provide multiparametric data on the effects of compounds on cellular morphology, signaling pathways, and organelle function. This allows for a more nuanced understanding of a compound's mechanism of action and potential toxicity.

The development of three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a more accurate representation of the in vivo environment compared to traditional two-dimensional (2D) cell cultures. Screening new this compound derivatives in these more complex models can provide better predictions of their efficacy in a living organism.

Furthermore, the use of target-based assays, such as enzymatic assays and binding assays, will be essential for elucidating the specific molecular targets of these compounds. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of compound-target interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(thiazol-5-yl)nicotinate, and what methodological considerations are critical for yield optimization?

- Answer : The synthesis typically involves coupling a thiazole moiety to the nicotinate scaffold. A two-step approach is often employed:

Bromination : Methyl 5-methylnicotinate undergoes bromination at the methyl group using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide in carbon tetrachloride under reflux .

Nucleophilic substitution : The brominated intermediate reacts with a thiazol-5-yl nucleophile (e.g., thiazole-5-thiol or its derivatives) under basic conditions (e.g., K₂CO₃ in DMF).

Yield optimization requires precise control of reaction temperature (70–90°C), stoichiometric ratios (1:1.2 for nicotinate:thiazole), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Focus on the thiazole proton (δ 8.2–8.5 ppm, singlet) and ester methyl group (δ 3.9–4.1 ppm). The pyridine ring protons appear as a multiplet between δ 7.5–9.0 ppm .

- HRMS : The molecular ion peak [M+H]⁺ should align with the molecular formula C₁₁H₉N₂O₂S (theoretical m/z 241.038).

- FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and thiazole C-S/C=N vibrations (650–750 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Answer : The compound serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Its thiazole ring enhances binding to ATP pockets in enzymes, while the nicotinate ester improves solubility for in vitro assays (e.g., IC₅₀ determination in kinase inhibition studies) .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions (e.g., ester hydrolysis or thiazole ring oxidation) during synthesis?

- Answer :

- Ester stability : Use anhydrous solvents (e.g., dried DMF) and avoid prolonged exposure to aqueous bases. Replace K₂CO₃ with milder bases like triethylamine for thiazole coupling .

- Thiazole protection : Introduce electron-withdrawing groups (e.g., nitro) on the thiazole to reduce oxidation. Post-reaction, reduce the nitro group to NH₂ using Pd/C and H₂ .

- Reaction monitoring : Employ TLC (hexane:ethyl acetate, 3:1) or in-situ IR to track intermediate formation .

Q. What analytical challenges arise in distinguishing regioisomers of this compound, and how can they be resolved?

- Answer : Regioisomerism (e.g., thiazole at C5 vs. C6 of the pyridine ring) causes near-identical LC-MS profiles. Resolution strategies include:

- 2D NMR (COSY, NOESY) : Correlate spatial proximity between thiazole protons and adjacent pyridine protons .

- X-ray crystallography : Single-crystal analysis provides unambiguous structural confirmation .

- HPLC with chiral columns : Use a Chiralpak IG-3 column (acetonitrile:water, 85:15) to separate isomers with α > 1.2 .

Q. How should researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?

- Answer :

- In vitro assays : Pair kinase inhibition assays (e.g., EGFR at 10 µM concentration) with counter-screens for off-target effects (e.g., CYP450 inhibition). Use ATP-free controls to validate specificity .

- Cytotoxicity profiling : Test against HEK-293 (normal) and A549 (cancer) cell lines with MTT assays. A selectivity index (IC₅₀_normal/IC₅₀_cancer) > 3 indicates therapeutic potential .

- Metabolite tracking : Monitor ester hydrolysis to nicotinic acid derivatives via LC-MS in plasma stability studies (37°C, pH 7.4) .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Answer :

- Batch purity verification : Quantify impurities (>95% purity via HPLC) and residual solvents (GC-MS) to exclude confounding factors .

- Assay standardization : Replicate studies using consistent protocols (e.g., ATP concentration in kinase assays) and cell passage numbers.

- Meta-analysis : Compare data across multiple studies using tools like the Chou-Talalay method for synergy/antagonism quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.